molecular formula C19H28N2O4 B071213 1-N-Cbz-4-N-(Boc-aminomethyl)piperidine CAS No. 172348-56-0

1-N-Cbz-4-N-(Boc-aminomethyl)piperidine

Cat. No.: B071213
CAS No.: 172348-56-0
M. Wt: 348.4 g/mol
InChI Key: XZERNIFFYYTUKJ-UHFFFAOYSA-N
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Description

1-N-Cbz-4-N-(Boc-aminomethyl)piperidine is a compound that features both benzyl carbamate (Cbz) and tert-butoxycarbonyl (Boc) protecting groups. These groups are commonly used in organic synthesis to protect amine functionalities during multi-step reactions. The compound is often utilized in the synthesis of complex molecules, particularly in the pharmaceutical industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-N-Cbz-4-N-(Boc-aminomethyl)piperidine can be synthesized through a multi-step process involving the protection of amine groups. The synthesis typically begins with the piperidine ring, which is then functionalized with benzyl carbamate and tert-butoxycarbonyl groups. The reaction conditions often involve the use of reagents such as di-tert-butyl dicarbonate (Boc2O) and benzyl chloroformate (CbzCl) under basic conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-N-Cbz-4-N-(Boc-aminomethyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are the deprotected amine derivatives or further functionalized piperidine compounds.

Scientific Research Applications

1-N-Cbz-4-N-(Boc-aminomethyl)piperidine is widely used in scientific research, particularly in:

Comparison with Similar Compounds

  • 1-N-Cbz-4-N-(aminomethyl)piperidine
  • 4-N-(Boc-aminomethyl)piperidine
  • 1-N-Cbz-4-N-(Boc-aminomethyl)piperidine

Uniqueness: this compound is unique due to the presence of both Cbz and Boc protecting groups, which provide dual protection for the amine functionalities. This dual protection is particularly useful in complex synthetic routes where selective deprotection is required .

Properties

IUPAC Name

benzyl 4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-19(2,3)25-17(22)20-13-15-9-11-21(12-10-15)18(23)24-14-16-7-5-4-6-8-16/h4-8,15H,9-14H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZERNIFFYYTUKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(CC1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635043
Record name Benzyl 4-{[(tert-butoxycarbonyl)amino]methyl}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172348-56-0
Record name Benzyl 4-{[(tert-butoxycarbonyl)amino]methyl}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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